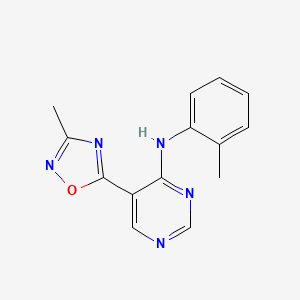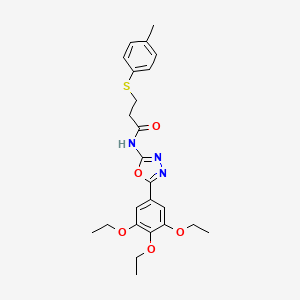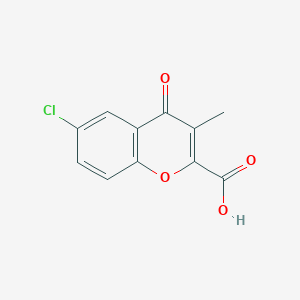
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)pyrimidin-4-amine is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidinyl amine-based kinase inhibitor that has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Research has demonstrated that heterocyclic compounds, including those with oxadiazole and pyrimidine moieties, exhibit significant biological activities. For instance, oxadiazole derivatives have been identified with potential antimicrobial and anticandidal activities, suggesting that compounds with similar structures could serve as leads for the development of new antimicrobial agents (Kaplancıklı, 2011). Furthermore, these compounds have been explored for their anticancer properties, indicating their potential in cancer therapy research (Abdo & Kamel, 2015).
Antioxidant Activity
The synthesis of heterocyclic compounds, such as 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, and their evaluation for antioxidant activity, have shown significant radical scavenging activities. This suggests that structurally similar compounds might also exhibit antioxidant properties, which could be beneficial in the development of new antioxidant agents (Kotaiah et al., 2012).
Corrosion Inhibition
Heterocyclic compounds have been studied for their corrosion inhibition properties on different metal surfaces in corrosive environments. For example, derivatives of pyrazolo[3,4-d]pyrimidine were investigated for their corrosion inhibition efficiency, highlighting the potential of similar compounds in protecting metals against corrosion (Abdel Hameed et al., 2020).
Eigenschaften
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-5-3-4-6-12(9)18-13-11(7-15-8-16-13)14-17-10(2)19-20-14/h3-8H,1-2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALOUGFSYHTBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2389560.png)



![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)

![N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2389571.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)

![3-Methyl-7-(2-methylprop-2-enyl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2389578.png)

